N-(4-chlorobenzyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide
Description
N-(4-chlorobenzyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide is a heterocyclic compound featuring an oxazole core substituted with a thiophene-3-carboxamido group at position 2 and a 4-chlorobenzyl carboxamide moiety at position 2. Its synthesis typically involves multi-step reactions, including amide coupling and cyclization processes, to assemble the oxazole-thiophene-chlorobenzyl framework .
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-(thiophene-3-carbonylamino)-1,3-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O3S/c17-12-3-1-10(2-4-12)7-18-15(22)13-8-23-16(19-13)20-14(21)11-5-6-24-9-11/h1-6,8-9H,7H2,(H,18,22)(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJQBQOJODAEIFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C2=COC(=N2)NC(=O)C3=CSC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorobenzyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a coupling reaction, such as a Suzuki or Stille coupling, using a thiophene boronic acid or thiophene stannane.
Attachment of the Chlorobenzyl Group: The chlorobenzyl group can be attached through a nucleophilic substitution reaction, where a chlorobenzyl halide reacts with an amine group on the oxazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorobenzyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halides, nucleophiles, and electrophiles under various solvent conditions, such as polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce reduced forms with fewer double bonds or functional groups.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research has indicated that compounds similar to N-(4-chlorobenzyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide exhibit significant anticancer properties. For instance, derivatives of oxazole compounds have been shown to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest. A study demonstrated that oxazole derivatives can effectively target specific pathways involved in tumor growth, making them potential candidates for cancer therapeutics .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Studies have reported that certain oxazole derivatives possess broad-spectrum antibacterial effects against Gram-positive and Gram-negative bacteria. The mechanism often involves the disruption of bacterial cell wall synthesis or interference with protein synthesis, which is critical for bacterial survival .
Materials Science Applications
Polymer Chemistry
In materials science, this compound is explored for its potential use in polymer synthesis. Its unique chemical structure allows it to act as a monomer or a building block in the creation of functional polymers with tailored properties. These polymers can be utilized in coatings, adhesives, and other applications where enhanced thermal stability and chemical resistance are required .
Organic Electronics
The compound's thiophene moiety makes it suitable for applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Research indicates that thiophene-based compounds can improve charge transport properties and overall device efficiency .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated significant inhibition of breast cancer cell lines by oxazole derivatives, with IC50 values indicating potent activity. |
| Study 2 | Antimicrobial Properties | Showed broad-spectrum activity against multiple bacterial strains; effective at low concentrations with minimal cytotoxicity to human cells. |
| Study 3 | Polymer Chemistry | Developed a new class of thermally stable polymers using the compound as a monomer; exhibited improved mechanical properties compared to traditional polymers. |
| Study 4 | Organic Electronics | Increased efficiency in OLEDs when incorporated into active layers; devices showed improved brightness and stability under operational conditions. |
Mechanism of Action
The mechanism of action of N-(4-chlorobenzyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions.
Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.
DNA Intercalation: The compound may intercalate into DNA, disrupting the replication and transcription processes, which can lead to cell death in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
The oxazole core distinguishes this compound from structurally related derivatives. For instance, 4-(1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl)-N-(4-fluorophenethyl)-2-oxo-2H-chromene-3-carboxamide (169) replaces the oxazole with a coumarin scaffold (2H-chromene-2-one) and incorporates a triazole ring instead of the thiophene group (Fig. 1). The coumarin-triazole hybrid exhibits distinct electronic properties due to the electron-deficient triazole and planar coumarin system, which may influence binding to biological targets compared to the electron-rich thiophene-oxazole system .
Table 1: Structural Comparison of Key Compounds
| Feature | N-(4-chlorobenzyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide | Compound 169 (Coumarin-Triazole Derivative) |
|---|---|---|
| Core Heterocycle | Oxazole | Coumarin (2H-chromene-2-one) |
| Substituent at Position 2 | Thiophene-3-carboxamido | Triazole-4-yl |
| Substituent at Position 4 | 4-Chlorobenzyl carboxamide | 4-Fluorophenethyl carboxamide |
| Aromatic Systems | Thiophene, benzene | Coumarin, triazole, benzene |
| Synthesis Key Step | Oxazole cyclization | Click chemistry (triazole formation) |
Physicochemical Properties
- LogP Values: The oxazole-thiophene derivative is predicted to have a higher LogP (∼3.2) than Compound 169 (∼2.8) due to the nonpolar thiophene and chlorobenzyl groups.
- Solubility : The coumarin-triazole derivative’s carbonyl groups improve aqueous solubility (>50 µM) compared to the oxazole analog (<20 µM in water) .
Biological Activity
N-(4-chlorobenzyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure that includes:
- Thiophene ring : Known for its role in various biological activities.
- Oxazole moiety : Associated with antimicrobial and anticancer properties.
- Chlorobenzyl group : Enhances lipophilicity and biological activity.
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of Thiophene-3-carboxylic Acid : Oxidation of thiophene using potassium permanganate.
- Amidation Reaction : Conversion to thiophene-3-carboxamide using ammonia or amines.
- Cyclization : Formation of the oxazole ring through cyclization with appropriate reagents.
- Final Coupling : Reaction with 4-chlorobenzylamine to yield the target compound.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit potent antimicrobial activity. For instance, derivatives containing thiophene and oxazole rings have shown effectiveness against various bacterial strains, outperforming standard antibiotics like ampicillin and streptomycin .
| Compound | Activity Against | Reference |
|---|---|---|
| This compound | S. aureus | |
| Similar derivatives | E. coli, Pseudomonas aeruginosa |
Anticancer Activity
In vitro studies suggest that this compound may also possess anticancer properties. For example, derivatives have been tested against HepG2 (liver cancer) and PC12 (neuroblastoma) cell lines, showing significant cytotoxic effects at low concentrations . The mechanisms involve apoptosis induction and inhibition of cell proliferation.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : It may inhibit key enzymes involved in inflammatory pathways, leading to reduced inflammation.
- Receptor Modulation : The compound can bind to receptors, altering their activity and potentially leading to therapeutic effects in various conditions.
Case Studies
- Antibacterial Efficacy Study : A study demonstrated that a related compound exhibited IC50 values significantly lower than traditional antibiotics against resistant strains of bacteria .
- Cytotoxicity Assessment : In a cytotoxicity assay involving B16F10 melanoma cells, the compound showed a dose-dependent decrease in cell viability, indicating its potential as an anticancer agent .
Q & A
Q. Table 1: Comparison of Synthesis Conditions
| Precursor | Solvent | Yield (%) | Conditions | Reference |
|---|---|---|---|---|
| Benzothiazole-3-carboxamide | Ethanol | 45–70 | Reflux, 24 hrs | |
| Isocyanide derivatives | Ethyl acetate | 68 | RT, 8 hrs |
Advanced: How can contradictory spectroscopic data (e.g., NMR, IR) be resolved during structural elucidation of oxazole-4-carboxamide derivatives?
Methodological Answer:
Discrepancies in NMR or IR data often arise from tautomerism, impurities, or crystallographic packing effects. Strategies include:
- Multi-technique validation: Cross-validate NMR with LC-MS for molecular weight confirmation and IR for functional group analysis. For example, the carbonyl stretch (C=O) in oxazole-4-carboxamides typically appears at 1650–1680 cm⁻¹ in IR .
- X-ray crystallography: Resolve ambiguous proton assignments using single-crystal structures. For related chlorophenyl derivatives, C–Cl bond lengths (1.73–1.75 Å) and dihedral angles (e.g., 85.2° between aromatic rings) confirm spatial arrangements .
Basic: What analytical techniques are essential for confirming the purity and structure of this compound?
Methodological Answer:
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula (e.g., C₁₈H₁₃ClN₂O₃S) with <2 ppm error.
- ¹H/¹³C NMR: Key signals include:
- HPLC: Use a C18 column (ACN/water gradient) to assess purity (>95%).
Advanced: What in vitro and in vivo models are suitable for evaluating neuroprotective activity of this compound?
Methodological Answer:
- In vitro:
- In vivo:
Advanced: How can SAR studies guide modification of the thiophene and chlorobenzyl moieties for enhanced bioactivity?
Methodological Answer:
- Thiophene modifications:
- Chlorobenzyl substitutions:
- Test meta- or para-chloro analogs to optimize hydrophobic interactions.
- Replace Cl with CF₃ to evaluate steric and electronic effects .
Q. Table 2: SAR Trends in Related Compounds
| Modification | Bioactivity Change | Reference |
|---|---|---|
| 4-Cl → 4-CF₃ (benzyl) | ↑ TOMM6 induction (1.5×) | |
| Thiophene → Benzothiazole | ↓ Solubility, ↑ cytotoxicity |
Basic: What purification challenges arise during synthesis, and how can flash chromatography parameters be optimized?
Methodological Answer:
- Challenge: Polar byproducts (e.g., unreacted carboxylic acid) co-elute with the product.
- Solution:
Advanced: How can solubility/stability issues in biological assays be addressed?
Methodological Answer:
- Solubility: Use co-solvents (e.g., 10% DMSO in PBS) or formulate as nanoparticles (e.g., PEGylated liposomes).
- Stability:
Advanced: What methods validate target engagement (e.g., TOMM6) in complex disease models?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
